molecular formula C7H10N2O B072813 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone CAS No. 1123-48-4

1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone

Cat. No. B072813
CAS RN: 1123-48-4
M. Wt: 138.17 g/mol
InChI Key: XVFAWYIDDRHPNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone is a chemical compound with the molecular formula C7H10N2O . It is provided to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of a series of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-arylethanones has been achieved under facile, extremely mild and greener reaction conditions with excellent yields .


Molecular Structure Analysis

The molecular structure of 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone consists of 7 carbon atoms, 10 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom . The InChI code is 1S/C7H10N2O/c1-5-7(6(2)10)4-9(3)8-5/h4H,1-3H3 .


Physical And Chemical Properties Analysis

1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone has a molecular weight of 138.17 g/mol . It has a computed XLogP3-AA value of 0.3, indicating its lipophilicity . It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count . The compound has a rotatable bond count of 1 .

Scientific Research Applications

Synthesis of Pyrazole Derivatives

The compound is used in the synthesis of pyrazole derivatives . Pyrazoles are five-membered heterocyclic structures featuring two neighboring nitrogen atoms and serve as a core element in various sectors of the chemical industry, including medicine and agriculture .

Ligand in Organic Chemistry

It can act as a ligand in organic chemistry . A ligand is an ion or molecule that binds to a central metal atom to form a coordination complex.

Antileishmanial Activity

Some hydrazine-coupled pyrazole derivatives, which could potentially be synthesized from this compound, have shown antileishmanial activity . Leishmaniasis is a disease caused by parasites of the Leishmania type.

Antimalarial Activity

The same hydrazine-coupled pyrazole derivatives have also demonstrated antimalarial activity . Malaria is a mosquito-borne infectious disease affecting humans and other animals.

Molecular Docking Studies

The compound can be used in molecular docking studies . Molecular docking is a method widely used in computer-aided drug design for predicting the orientation of one molecule to a second when bound to each other to form a stable complex.

Anticancer Activity

Some derivatives of the compound have shown promising anticancer activity . Cancer is a group of diseases involving abnormal cell growth with the potential to invade or spread to other parts of the body.

properties

IUPAC Name

1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-4-7(6(3)10)5(2)9-8-4/h1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVFAWYIDDRHPNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50286352
Record name 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50286352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone

CAS RN

1123-48-4
Record name 1123-48-4
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45012
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50286352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone
Reactant of Route 5
Reactant of Route 5
1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone
Reactant of Route 6
Reactant of Route 6
1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone

Q & A

Q1: How was 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone discovered as a potential therapeutic agent for rhodopsin-related retinal diseases?

A1: Researchers utilized a high-throughput screening method combining in silico and cell-based approaches to identify potential pharmacologic chaperones for misfolded rhodopsin, a protein implicated in retinal diseases. [] The study screened a library of 24,000 drug-like small molecules using molecular docking simulations. 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone emerged as a compound of interest due to its ability to inhibit opsin regeneration, albeit weakly, in in vitro assays. [] Further investigation in cell lines expressing the P23H rhodopsin mutant, a model for retinitis pigmentosa, revealed that the compound could partially rescue the mutant protein's function. [] This rescue effect, though moderate at 40%, suggests its potential as a starting point for developing more potent and effective pharmacologic chaperones for rhodopsin-related diseases.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.